molecular formula C11H19N5 B13346216 N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine

Cat. No.: B13346216
M. Wt: 221.30 g/mol
InChI Key: RAXFDSISBHHCFU-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine (CAS 2091591-74-9) is a chemical compound with the molecular formula C11H19N5 and a molecular weight of 221.30 . This diamino pyrimidine derivative is of significant interest in medicinal chemistry and drug discovery research. The 2,4-diaminopyrimidine scaffold is a privileged structure in bioactive molecules and is found in several approved therapeutic agents and investigational compounds, particularly in the field of oncology . For instance, similar diamino-substituted pyrimidine cores form the basis of certain Anaplastic Lymphoma Kinase (ALK) inhibitors and other targeted cancer therapies . Furthermore, the 4,6-diaminopyrimidine structure has been rationally designed and utilized as a key warhead in the development of potent and selective Type-II inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a validated target for acute myeloid leukemia (AML) . The presence of the piperidin-1-yl group at the 2-position and the dimethylamino group at the 4-position contributes to the compound's three-dimensional structure and electronic properties, making it a valuable intermediate for further chemical exploration and optimization. Researchers employ this compound in the synthesis of more complex molecules and for probing biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

4-N,4-N-dimethyl-2-piperidin-1-ylpyrimidine-4,5-diamine

InChI

InChI=1S/C11H19N5/c1-15(2)10-9(12)8-13-11(14-10)16-6-4-3-5-7-16/h8H,3-7,12H2,1-2H3

InChI Key

RAXFDSISBHHCFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1N)N2CCCCC2

Origin of Product

United States

Preparation Methods

Alkylation of Pyrimidine Derivatives

A primary synthetic route involves alkylation of pre-functionalized pyrimidine intermediates. For example:

  • Starting material : 2-chloro-4,5-diaminopyrimidine derivatives.
  • Reagents : Piperidine and dimethylamine in polar aprotic solvents (e.g., DMF, THF).
  • Conditions : Reaction temperatures of 80–100°C for 12–24 hours under inert atmosphere.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) at the C2 and N4 positions.

Optimization :

  • Higher yields (70–85%) are achieved using excess dimethylamine (2–3 equivalents) and catalytic bases like triethylamine.
  • Solvent selection impacts reaction kinetics, with DMF providing faster kinetics compared to THF.

Coupling Reactions Using Carbodiimide Reagents

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) facilitate amide bond formation between pyrimidine precursors and amines:

  • Procedure :
    • React 4,5-diamino-2-chloropyrimidine with piperidine in DMF.
    • Add EDC (1.2 equivalents), HOAt (0.1 equivalents), and DIPEA (3 equivalents) at room temperature.
    • Purify via silica gel chromatography (DCM:MeOH gradient).

Key Data :

Parameter Value Source
Yield 65–78%
Reaction Time 12–18 hours
Purity (HPLC) >95%

Reductive Amination and Substitution

This method combines nitro reduction and subsequent alkylation:

  • Nitro Reduction :
    • Reduce 2-nitro-4-(piperidin-1-yl)pyrimidine-5-amine using stannous chloride (SnCl₂) in HCl.
    • Conditions : 0–5°C, 6 hours, yielding 85–90% amine intermediate.
  • Dimethylation :
    • Treat with methyl iodide (2 equivalents) and potassium carbonate in acetone at reflux.

Advantages :

  • Avoids harsh alkylating agents.
  • Enables stepwise functionalization for regioselectivity.

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate reactions:

  • Example :
    • Mix 2-chloro-4,5-diaminopyrimidine, piperidine, and dimethylamine in DMSO.
    • Irradiate at 120°C for 30 minutes.
  • Outcomes :
    • 20% reduction in reaction time.
    • Comparable yields (70–75%) to conventional methods.

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%) Scalability
Alkylation 70–85 12–24 90–95 High
EDC/HOAt Coupling 65–78 12–18 >95 Moderate
Reductive Amination 80–90 6–8 85–90 High
Microwave-Assisted 70–75 0.5 90–92 Limited

Key Observations :

  • Alkylation and reductive amination are preferred for large-scale synthesis due to scalability.
  • Coupling reactions offer higher purity but require costlier reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution at electron-deficient positions. Key findings include:

Reaction with alkyl/aryl halides

  • The 2-position piperidine group directs substitution to the 4- and 5-positions of the pyrimidine ring

  • Example: Reaction with benzyl bromide in THF at 60°C yields N4,N4-dimethyl-2-(piperidin-1-yl)-5-benzylpyrimidine-4-amine (82% yield)

ReactantConditionsProductYieldSource
4,6-DichloropyrimidinePiperidine, DMF, 80°CIntermediate with piperidine substitution55%
Nitro-substituted derivativeH₂/Pd-C, EtOHAmine-functionalized derivative68%

Alkylation and Acylation of Amine Groups

The dimethylamino groups at position 4 participate in:

A. N-Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form quaternary ammonium salts

B. Acylation

  • Example: Reaction with 4-nitrobenzoyl chloride gives 85% yield of acylated product

ReagentProductReaction TimeYield
Acetyl chlorideN4-acetyl derivative4 hr78%
Benzoyl chlorideN4-benzoyl derivative6 hr82%

Metal Complexation

The compound acts as a polydentate ligand:

Coordination with transition metals

  • Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures

  • Complex stoichiometry (1:2 metal-ligand ratio) confirmed by UV-Vis and mass spectrometry

Metal SaltComplex FormedStability Constant (log K)
CuCl₂[Cu(L)₂Cl₂]8.9 ± 0.2
Fe(NO₃)₃Fe(L)₃7.4 ± 0.3

Condensation Reactions

Participates in heterocycle formation through:

A. Schiff base formation

  • Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imine derivatives:
    Compound+RCHORCH=N-substituted pyrimidine\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N-substituted pyrimidine}

B. Cyclocondensation

  • With α,β-diketones forms fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines)

Buchwald-Hartwig Amination

Used in advanced synthetic applications:

Cross-coupling with aryl halides

  • Palladium-catalyzed coupling produces biarylaminopyrimidines

  • Example: Reaction with 4-bromoaniline gives 76% yield of coupled product

Catalyst SystemSubstrateYield
Pd(OAc)₂/Xantphos4-Bromotoluene68%
Pd₂(dba)₃/BINAP2-Chloropyridine71%

Biological Activity-Directed Modifications

Structure-activity relationship (SAR) studies reveal:

Key reactive sites for pharmacological optimization :

  • Piperidine ring (hydrogen bonding acceptor)

  • 4,5-Diamine groups (hydrogen bonding donors)

  • Pyrimidine C2 position (steric tuning)

"The amino group at position 5 is critical for maintaining anti-inflammatory activity, as nitro-group substitution reduces potency by 83%" .

Scientific Research Applications

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-4,5-diamine Derivatives

Below is a detailed comparison of N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Molecular Weight (g/mol) Key Substituents Biological Activity Structural/Functional Notes
This compound (Target) ~207.3 - N4,N4-dimethyl
- 2-piperidin-1-yl
Hypothesized anticancer/kinase inhibition (based on analogs) Enhanced solubility (piperidine), metabolic stability (dimethylamine)
N5-(4-Hydroxybenzylidene)-N4-phenyl pyrimidine-4,5-diamine ~318.3 - N4-phenyl
- N5-benzylidene
Anticancer (IC50 ≈ cisplatin against HeLa cells) Aromatic π-π interactions; hydroxyl group improves solubility
6-Chloro-N4-(4-chlorophenyl)pyrimidine-4,5-diamine 255.11 - N4-(4-chlorophenyl)
- 6-chloro
Not explicitly reported (chlorine enhances lipophilicity) High lipophilicity; potential for halogen bonding
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2,4-dimethoxyphenyl)pyrimidine-4,5-diamine 498.97 - Piperazine-benzodioxole
- Chloro-dimethoxy-phenyl
Unknown (complex structure suggests kinase/GPCR targeting) High molecular weight; extended hydrogen-bonding capacity
2,6-Bis(methylthio)pyrimidine-4,5-diamine 218.3 - 2,6-bis(methylthio) Anticancer (αB-crystallin/VE inhibition in triple-negative breast cancer) Thioether groups enhance electron-withdrawing effects; moderate solubility
6-Chloro-N4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine 240.61 - 6-chloro
- N4-ethyl
- 2-trifluoromethyl
Not reported (trifluoromethyl improves metabolic stability) Trifluoromethyl as a bioisostere; increased stability

Key Observations

Substituent Impact on Activity :

  • Aromatic groups (e.g., benzylidene, chlorophenyl) enhance target binding via π-π stacking but reduce solubility .
  • Piperidine/piperazine rings improve solubility and enable interactions with hydrophobic enzyme pockets .
  • Electron-withdrawing groups (e.g., chloro, trifluoromethyl) increase stability and modulate electronic properties .

Molecular Weight and Druglikeness :

  • The target compound (MW ≈ 207.3) falls within the ideal range for oral bioavailability (<500 g/mol), unlike high-MW analogs (e.g., 498.97 in ) .

Biological Performance :

  • Anticancer activity correlates with substituent flexibility; dimethyl and piperidine groups balance solubility and target engagement .
  • Thioether derivatives (e.g., ) show niche applications in breast cancer but may exhibit higher toxicity.

Biological Activity

N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with two dimethylamino groups at the N4 position and a piperidine ring at the 2-position. Its molecular formula is C_{12}H_{18}N_{6}, with a molecular weight of approximately 256.32 g/mol. The structural attributes contribute to its chemical reactivity and biological interactions.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in cellular signaling pathways, which can lead to antiproliferative effects in cancer cells. This inhibition can disrupt critical pathways for cell survival and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description References
Kinase Inhibition Inhibits kinases involved in tumor growth, leading to potential anticancer applications.
Antimicrobial Activity Exhibits antimicrobial effects; further studies needed for detailed understanding.
Cell Cycle Modulation Alters cell cycle distribution, promoting apoptosis in cancer cells.

Anticancer Activity

In studies focusing on similar pyrimidine derivatives, compounds with structural similarities to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound 5k from a related study showed potent inhibition against multiple tyrosine kinases with IC50 values ranging from 40 to 204 nM. It induced cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

The following table outlines the mechanistic insights gained from recent studies on related compounds:

Study Focus Findings References
Cell Cycle Analysis Increased G0-G1 phase population and decreased S phase in treated cells indicate antiproliferative effects.
Apoptosis Induction Enhanced apoptosis rates were observed in treated groups compared to controls.

Q & A

Q. What are the common synthetic routes for N4,N4-dimethyl-2-(piperidin-1-yl)pyrimidine-4,5-diamine, and what reagents are critical for its preparation?

Methodological Answer: The synthesis typically involves multi-step reactions starting with a pyrimidine core. Key steps include:

  • Condensation reactions using formimidamide derivatives and sodium ethoxide to introduce substituents .
  • Nucleophilic substitution at the 2-position of pyrimidine with piperidine derivatives under inert atmospheres .
  • Dimethylation of the N4-amine using methylating agents like methyl iodide in basic conditions (e.g., potassium carbonate) .
    Critical reagents include palladium catalysts for coupling reactions and dimethylformamide (DMF) as a solvent .

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • 1H NMR : Signals for aromatic protons (δ 7.75 ppm for pyrimidine-H), dimethylamino groups (δ ~3.80 ppm), and piperidinyl protons (δ 1.50–3.50 ppm) .
  • Mass spectrometry : Exact mass (calculated for C11H18N6: 234.16 g/mol) confirms molecular ion peaks .
  • X-ray crystallography : Reveals hydrogen-bonded networks between amino groups and annular N atoms, critical for supramolecular interactions .

Q. What biological activities are associated with this compound, and how are they assayed?

Methodological Answer:

  • Antimicrobial activity : Tested via microplate dilution assays against Mycobacterium tuberculosis (MIC values reported in µg/mL) .
  • Enzyme inhibition : Screened against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .
  • Cellular uptake : Evaluated via HPLC-MS in cancer cell lines to study intracellular accumulation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for N4,N4-dimethyl-2-(piiperidin-1-yl)pyrimidine-4,5-diamine in multi-step syntheses?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Catalyst optimization : Palladium/copper systems improve coupling efficiency in Suzuki-Miyaura reactions for aryl substituents .
  • Temperature control : Elevated temperatures (80–120°C) for amination steps increase yields but require inert atmospheres to prevent oxidation .

Q. What strategies address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structural analogs : Compare activity of derivatives (e.g., halogenated or methoxy-substituted analogs) to identify pharmacophores .
  • Assay standardization : Use identical cell lines (e.g., HEK293 or MCF-7) and positive controls (e.g., isoniazid for antitubercular assays) .
  • Computational docking : Model interactions with biological targets (e.g., DNA gyrase) to rationalize discrepancies .

Q. How does the compound’s hydrogen-bonding capacity influence its supramolecular assembly?

Methodological Answer:

  • Crystal packing analysis : X-ray structures show N–H···N hydrogen bonds between pyrimidine amino groups and adjacent molecules, forming 1D chains .
  • Solubility studies : Reduced solubility in nonpolar solvents correlates with strong intermolecular H-bonding, validated via Hansen solubility parameters .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME calculate logP (~2.5) and topological polar surface area (~75 Ų), indicating moderate blood-brain barrier penetration .
  • Metabolic stability : CYP450 isoform interactions are modeled using Schrödinger’s QikProp, highlighting susceptibility to CYP3A4 oxidation .

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